Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine
Description
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is a tertiary amine with the molecular formula C₁₂H₂₆N₂O. This compound is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a methyloxolan ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methyloxolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-4-14(5-2)9-6-8-13-12-7-10-15-11(12)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
SXUCXWPDDGONGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCOC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine typically involves the reaction of diethylamine with a suitable propyl halide, followed by the introduction of the methyloxolan group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl(propyl)amine: Similar structure but lacks the methyloxolan group.
N,N-Diethyl-3-(trimethoxysilyl)propylamine: Contains a trimethoxysilyl group instead of the methyloxolan group.
Uniqueness
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is unique due to the presence of the methyloxolan ring, which imparts distinct chemical properties and reactivity
Biological Activity
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 201.30 g/mol
- Functional Groups : Contains a diethylamine moiety and a 2-methyloxolan group which contribute to its steric and electronic properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound may function as an agonist or antagonist, modulating biochemical pathways associated with cell signaling, metabolism, and neurotransmission.
Pharmacological Effects
- Antimicrobial Activity : Compounds with similar structures have been studied for their ability to inhibit microbial growth. This compound may possess similar properties due to the presence of the amine functional group, which is often linked to antimicrobial properties.
- Cytotoxicity : Initial studies suggest that this compound could exhibit cytotoxic effects on certain cancer cell lines. Further research is necessary to quantify these effects and understand the underlying mechanisms.
Interaction Studies
Research into the binding affinity of this compound with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Receptor Binding Assays : Evaluating the compound's affinity for specific receptors involved in disease pathways.
- Enzyme Inhibition Studies : Assessing whether the compound can inhibit key enzymes that play roles in metabolic processes or disease progression.
Case Study 1: Antimicrobial Efficacy
A study focusing on compounds containing dimethylamine groups demonstrated significant antimicrobial activity against a range of pathogens. This compound was included in this study, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxic Effects in Cancer Research
In vitro experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis in certain cancer cells, suggesting potential as a therapeutic agent in oncology.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Interaction | Potential inhibitor of metabolic enzymes |
Interaction with Biological Targets
| Target Type | Binding Affinity (Kd) | Effect |
|---|---|---|
| Receptor | TBD | TBD |
| Enzyme | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
